Quinine Di-N-oxide
Description
Contextualization within Cinchona Alkaloid Research
Cinchona alkaloids, including quinine (B1679958), quinidine (B1679956), cinchonine, and cinchonidine, have been pivotal in medicine and organic chemistry for centuries. scispace.comresearchgate.net Research has traditionally focused on their antimalarial properties and their application as chiral ligands in asymmetric synthesis. researchgate.netresearchgate.netresearchgate.net The exploration of their N-oxide derivatives represents a significant extension of this research. Both mono- and di-N-oxides of Cinchona alkaloids have been identified as metabolites. researchgate.net For instance, Quinine N-oxide has been isolated from endophytic fungi living in Cinchona plants and is a known metabolite in humans and animals. researchgate.netresearchgate.netresearchgate.net The investigation into Quinine Di-N-oxide builds upon this foundation, seeking to understand the comprehensive effects of exhaustive N-oxidation on the alkaloid's core structure and reactivity. researchgate.net
Significance of N-Oxide Functionality in Organic Synthesis and Reactivity
Heterocyclic N-oxides are a versatile class of compounds with significant applications in organic synthesis and medicinal chemistry. semanticscholar.orgnih.gov The N-oxide functional group, an N+–O– moiety, alters the electronic properties of the parent N-heterocycle, influencing its reactivity and physical characteristics. nih.govthieme-connect.de
Key aspects of N-oxide functionality include:
Modified Reactivity: The N-oxide group can act as an internal oxidant, facilitating a range of transformations such as hydroxylations and epoxidations. thieme-connect.deresearchgate.net It activates the heterocyclic ring for both electrophilic and nucleophilic substitution.
Increased Polarity and Solubility: The highly polar N+–O– bond often increases the water solubility of the parent molecule and its ability to form strong hydrogen bonds. nih.gov
Synthetic Intermediates: N-oxides are valuable intermediates. semanticscholar.org For example, they can be deoxygenated to regenerate the parent amine or undergo rearrangements like the Polonovski and Meisenheimer reactions to create new functional groups. nih.govacs.org
Bioisosteric Replacement: In medicinal chemistry, the N-oxide motif can serve as a bioisostere for other functional groups, like the carbonyl group, potentially improving pharmacological properties. nih.gov
The formation of an N-oxide can also stabilize molecules by eliminating electron repulsion of nitrogen atoms within a heterocyclic system. mdpi.com This wide-ranging utility makes the study of novel N-oxides, such as this compound, a compelling area of chemical research.
Overview of Known Quinine N-Oxides and Their Distinctive Chemical Features
The quinine molecule possesses two tertiary nitrogen atoms, each susceptible to oxidation: one in the aromatic quinoline (B57606) ring system (N-1') and another in the aliphatic quinuclidine (B89598) cage (N-1). tcrjournal.com This allows for the formation of two distinct mono-N-oxides and one di-N-oxide. researchgate.net
Quinine 1-N-oxide (Quinuclidine N-oxide): This is the more commonly synthesized and studied mono-oxide. The quinuclidine nitrogen is more basic and nucleophilic than the quinoline nitrogen, making it more susceptible to oxidation. researchgate.net Its synthesis can be achieved regioselectively using various oxidizing agents like ozone or hydrogen peroxide under controlled conditions. researchgate.netresearchgate.nettcrjournal.com This modification decreases the basicity of the quinuclidine nitrogen. researchgate.netresearchgate.net
Quinine 1'-N-oxide (Quinoline N-oxide): Oxidation at the less basic quinoline nitrogen is less common but can be achieved. This modification directly impacts the electronic properties of the aromatic quinoline system.
This compound (bis-N,N'-oxide): This compound results from the oxidation of both nitrogen atoms. researchgate.net It represents the complete oxidation state of the nitrogen centers in quinine.
The selective formation of these oxides is a key feature of quinine chemistry, allowing for tailored modifications of the alkaloid's properties.
| Compound Name | Oxidation Site | Key Chemical Feature |
|---|---|---|
| Quinine 1-N-oxide | Quinuclidine Nitrogen (N-1) | More basic nitrogen is oxidized; decreased basicity at N-1. researchgate.netresearchgate.net |
| Quinine 1'-N-oxide | Quinoline Nitrogen (N-1') | Less basic nitrogen is oxidized; altered aromatic ring electronics. |
| This compound | Both N-1 and N-1' | Exhaustive N-oxidation of the quinine scaffold. researchgate.net |
Rationale for Investigating this compound: Structural and Reactivity Hypotheses
The investigation into this compound is driven by fundamental questions regarding its structure and chemical behavior compared to its parent alkaloid and mono-N-oxide counterparts.
Structural Hypotheses: The introduction of two polar N-oxide groups is expected to significantly alter the three-dimensional structure and conformation of the quinine molecule. The steric and electronic repulsion between the two N+–O– groups could induce changes in the relative orientation of the quinoline and quinuclidine moieties. These structural perturbations could, in turn, influence its properties as a chiral ligand or catalyst.
Reactivity Hypotheses:
Nucleophilicity and Basicity: The conversion of both nitrogens to their N-oxides would effectively eliminate the basic and nucleophilic character of the parent alkaloid, making this compound a structurally complex but chemically non-basic molecule.
Oxidizing Potential: With two N-oxide functionalities, the di-N-oxide is hypothesized to be a more potent oxygen-transfer agent than the mono-N-oxides. This could open new applications in oxidation chemistry, where the chiral backbone of the quinine scaffold could influence the stereochemical outcome of oxygen-transfer reactions.
Modified Reactivity of the Quinoline Ring: The presence of the N-oxide group on the quinoline ring is known to facilitate nucleophilic substitution at the C2 and C4 positions. The additional N-oxide on the distant quinuclidine ring may exert through-space electronic effects that further modulate this reactivity. The study of related di-N-oxides, such as quinoxaline 1,4-di-N-oxides, shows that the di-N-oxide structure is crucial for certain biological and chemical activities, often involving bioreduction and the generation of reactive species. nih.govmdpi.com
| Property | Hypothesis | Rationale |
|---|---|---|
| Conformation | Altered spatial arrangement of quinoline and quinuclidine rings. | Steric and electronic interactions between the two N-oxide groups. |
| Basicity | Significantly reduced or eliminated compared to quinine. | Conversion of both basic nitrogen centers to non-basic N-oxides. |
| Oxidizing Ability | Enhanced capacity for oxygen atom transfer. | Presence of two N-O bonds capable of acting as oxygen sources. thieme-connect.deresearchgate.net |
| Ring Reactivity | Increased susceptibility of the quinoline ring to nucleophilic attack. | Electronic activation provided by the quinoline N-oxide functionality. |
Structure
3D Structure
Properties
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIQUQYRAFYJP-RMWGNABNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Quinine Di N Oxide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including complex alkaloids and their derivatives like Quinine (B1679958) Di-N-oxide. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing a detailed map of the molecular framework.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR for Proton and Carbon Correlation
The initial step in the NMR analysis of Quinine Di-N-oxide involves the acquisition of one-dimensional ¹H and ¹³C NMR spectra. magritek.commagritek.com The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For instance, in the related Quinine N-oxide, characteristic aromatic signals appear between 7.39 and 8.67 ppm. researchgate.net
However, due to the complexity of the this compound structure, significant signal overlap is common in 1D spectra. magritek.com To overcome this, two-dimensional NMR techniques are employed. tcrjournal.com
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. nih.govsdsu.edu It is invaluable for tracing out spin systems within the molecule, such as the protons on the quinuclidine (B89598) and quinoline (B57606) rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. magritek.com This provides a direct link between the ¹H and ¹³C spectra, significantly aiding in the assignment of carbon resonances. magritek.com Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). magritek.com This is particularly crucial for identifying and assigning quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. magritek.com
By systematically analyzing the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
Table 1: Representative NMR Data for Quinine Derivatives Note: Specific data for this compound is not readily available in the public domain. The table below presents typical chemical shift ranges for the parent compound, Quinine, to illustrate the types of signals observed. The formation of N-oxides would cause shifts in these values, particularly for atoms near the nitrogen centers.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Aromatic Protons | 7.0 - 8.8 | 102 - 158 | Protons on the quinoline ring to adjacent carbons. |
| Vinylic Protons | 4.9 - 5.8 | 114 - 143 | Protons of the vinyl group to each other and to the quinuclidine ring. |
| Methine Proton (C9-OH) | ~5.6 | ~71 | Proton on C9 to carbons in both the quinoline and quinuclidine rings. |
| Methoxy (B1213986) Protons | ~3.9 | ~56 | Protons of the OCH₃ group to the methoxy carbon. |
| Aliphatic Protons | 1.5 - 3.5 | 20 - 60 | Protons within the quinuclidine ring system. |
This table is illustrative and based on general knowledge of Quinine NMR spectra. Actual values for this compound will vary.
Stereochemical Elucidation and Conformational Analysis in Solution
The stereochemistry and preferred conformation of this compound in solution are critical to understanding its properties. The conformations of quinine metabolites in solution have been found to be similar to that of the parent alkaloid. nih.gov NMR spectroscopy, particularly through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data, provides deep insights into these aspects.
The relative stereochemistry of the chiral centers in the quinuclidine ring can be confirmed by analyzing the through-space correlations observed in a ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded.
Conformational studies on the parent compound, quinine, have shown that it primarily adopts an "open" conformation in both the gas phase and in solution. nih.govmdpi.com It is expected that this compound would also exhibit a preferred conformation in solution, which can be determined by a detailed analysis of NMR data, comparing experimental results with those predicted from computational modeling. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for N-O Bond Signature Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying specific functional groups within a molecule. In the case of this compound, these methods are particularly useful for confirming the presence of the N-oxide functionalities through the detection of their characteristic N-O bond vibrations.
The formation of an N-O bond in heterocyclic compounds gives rise to a characteristic stretching vibration. For pyridine (B92270) N-oxide, a band at approximately 1254 cm⁻¹ has been assigned to the N-O stretching vibration in its Raman spectrum. ias.ac.in In the IR spectra of various alkaloid N-oxides, characteristic signals for N-O group vibrations are typically observed in the range of 928 cm⁻¹ to 971 cm⁻¹. nih.govmdpi.com The IR spectrum of this compound would be expected to show distinct bands in this region, confirming the oxidation of both nitrogen atoms.
Raman spectroscopy provides complementary information. While the IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. The Raman spectrum of this compound would also be expected to show a characteristic N-O stretching frequency. For comparison, the Raman spectrum of graphene oxide, another oxygen-containing compound, shows prominent D and G bands at 1356 cm⁻¹ and 1606 cm⁻¹, respectively. researchgate.net
Table 2: Characteristic Vibrational Frequencies for N-Oxides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| N-O Stretch | 928 - 971 | Infrared (IR) |
| N-O Stretch | ~1250 | Raman |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of this compound. It provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Furthermore, by inducing fragmentation of the molecule, HRMS can shed light on its structural connectivity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. researchgate.net In ESI-MS, the sample is ionized directly from solution, typically forming a protonated molecule, [M+H]⁺. For this compound, this would correspond to an ion with a mass-to-charge ratio (m/z) reflecting the addition of a proton to the molecular weight of the compound.
The high-resolution capability of modern mass spectrometers allows for the determination of the exact mass of this ion with a high degree of precision (typically to within a few parts per million). acs.org This accuracy is sufficient to distinguish between different elemental compositions that might have the same nominal mass, thus confirming the molecular formula of this compound as C₂₀H₂₄N₂O₄.
Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, are used to study the fragmentation pathways. Comparing the fragmentation pattern of this compound to that of quinine and its mono-N-oxide can reveal key structural information. For instance, a comparison of the mass spectra of quinine and quinine N-oxide showed a mass difference of 16 amu between corresponding fragment ions, confirming oxidation at the tertiary nitrogen of the quinuclidine ring. nih.gov A similar analysis for this compound would be expected to show fragmentation patterns consistent with two N-oxide groups.
Analysis of Isotopic Patterns for N-Oxide Incorporation
The incorporation of oxygen atoms to form the N-oxides can also be observed in the isotopic pattern of the molecular ion in the mass spectrum. Oxygen has a naturally occurring heavier isotope, ¹⁸O. While the natural abundance of ¹⁸O is low, high-resolution mass spectrometers can detect the small peak corresponding to the molecule containing this heavier isotope. The precise mass difference between the monoisotopic peak (containing only ¹⁶O) and the peak containing one ¹⁸O atom provides further confirmation of the elemental composition.
The analysis of isotopic patterns is particularly powerful when using isotopic labeling. For example, if the oxidation to form this compound were carried out using a reagent enriched with ¹⁸O, the resulting mass spectrum would show a molecular ion peak shifted by +4 mass units (for two ¹⁸O atoms incorporated), providing definitive proof of the N-oxide formation. The study of isotopic patterns in nitrous oxide (N₂O) has been used to understand its geochemical cycle, demonstrating the power of this technique. empa.ch
Electronic Spectroscopy (UV-Vis) for Chromophoric System Analysis
There is no specific UV-Vis spectroscopic data for this compound found in the reviewed literature. For comparison, studies on the related quinine mono-N-oxide (oxidized at the quinuclidine nitrogen) report UV-Vis absorption peaks at approximately 235 nm and 334 nm. researchgate.net The parent compound, quinine , exhibits characteristic absorption maxima in acidic solutions around 316 nm and 344 nm. ajol.info
The formation of an N-oxide on the quinoline ring and the quinuclidine nitrogen would be expected to significantly alter the electronic structure of the chromophores. The quinoline N-oxide moiety would likely cause a shift in the π→π* transitions of the aromatic system. However, without experimental data, any analysis of the chromophoric system of this compound remains speculative.
X-ray Crystallography for Solid-State Structural Determination
No published crystal structure for this compound could be located. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, contains the structure for guest-free quinine but not for its di-N-oxide derivative. nih.gov The lack of a solved crystal structure prevents any detailed discussion of its solid-state conformation, bond lengths, and bond angles.
Analysis of Molecular Packing and Supramolecular Interactions
An analysis of molecular packing and supramolecular interactions is entirely dependent on having crystallographic data. While it can be theorized that the two N-oxide groups would act as strong hydrogen bond acceptors, influencing the crystal packing through interactions with the hydroxyl group or other neighboring molecules, no specific details can be provided without an experimental structure.
Chiral Recognition and Asymmetric Crystallization Phenomena
The field of chiral recognition extensively utilizes cinchona alkaloids like quinine and its derivatives as catalysts or selectors. msu.edugalochrom.cz However, there is no available research that discusses the asymmetric crystallization of this compound itself or its role in chiral recognition phenomena as a crystalline host. Such studies would require detailed crystallographic analysis, which, as noted, is not available.
Theoretical and Computational Chemistry Studies of Quinine Di N Oxide
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular and electronic properties of molecules like Quinine (B1679958) Di-N-oxide. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which numerous properties can be derived. researchgate.net For complex alkaloids, DFT methods like B3LYP are commonly employed as they offer a good balance between computational cost and accuracy. researchgate.netmdpi.com
Ab initio calculations on the N-oxidation of quinoline (B57606) rings, the core aromatic system in quinine, show that changes in electron distribution upon N-oxide formation significantly impact the molecule's properties. acs.org These calculations are crucial for understanding the fundamental electronic structure of Quinine Di-N-oxide.
Molecular orbital (MO) theory is used to describe the electronic structure of molecules. uou.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, relating to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net
For heterocyclic N-oxides, the introduction of the N-oxide group generally lowers the energy of the LUMO, making the molecule a better electron acceptor. In this compound, the presence of two N-oxide groups—one on the quinoline ring and one on the quinuclidine (B89598) ring—would be expected to significantly influence the energies of these frontier orbitals compared to the parent quinine molecule.
DFT calculations can map the electron density distribution, revealing the most electron-rich and electron-poor regions of the molecule. The Molecular Electrostatic Potential (MEP) surface, derived from these calculations, visually represents this distribution, identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the N-oxide groups would be regions of high negative potential, while the adjacent nitrogen and certain ring carbons would become more electropositive.
Table 4.1.1: Conceptual Quantum Chemical Descriptors for this compound
| Descriptor | Definition | Predicted Influence of Di-N-Oxidation |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Likely lowered, indicating increased ionization potential. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered, increasing electron affinity. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Expected to decrease, suggesting higher reactivity. |
| Dipole Moment (µ) | Measure of the net molecular polarity | Expected to increase significantly due to the polar N-O bonds. |
| Electron Density | Distribution of electrons in the molecule | Increased negative density on N-oxide oxygens; altered distribution across ring systems. |
This table is predictive and based on established principles of computational chemistry applied to N-oxides.
Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: Ab initio calculations have been successfully used to predict the ¹³C NMR chemical shifts for quinine and its N-oxide. acs.org The calculations show that upon N-oxidation of the quinoline ring, the carbons adjacent to the nitrogen (C2, C8a) and the para-carbon (C4) are significantly shielded (shift to lower ppm values). acs.org A similar, though distinct, effect would be predicted for the carbons surrounding the quinuclidine nitrogen upon its oxidation. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the sites of N-oxidation.
Table 4.1.2: Predicted Changes in ¹³C NMR Chemical Shifts upon N-Oxidation of a Quinoline Ring
| Carbon Atom | Typical Change in Chemical Shift (ppm) | Rationale |
| C2 | Shielded | Increased electron density from the N-O bond. |
| C4 | Shielded | Resonance effects altering electron distribution. |
| C8a (bridgehead) | Shielded | Proximity to the newly formed N-O bond. |
Data based on findings from ab initio calculations on quinoline N-oxides. acs.org
IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. For this compound, the most characteristic new vibrations would be the N-O stretching and bending modes. These calculations help assign experimental IR bands to specific molecular motions, confirming the presence of the N-oxide functional groups. mdpi.com
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of light in the UV-Visible range. The N-oxidation of the quinoline chromophore would be expected to cause a shift in the absorption maxima (λmax) compared to quinine, which could be modeled to understand the electronic structure of the excited states. mdpi.com
Reaction Pathway Modeling and Transition State Analysis of N-Oxidation and Subsequent Transformations
Computational chemistry can model the entire pathway of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. This provides insight into reaction mechanisms and kinetics.
The formation of this compound involves the sequential oxidation of the two nitrogen atoms in quinine. The quinuclidine nitrogen is generally more basic and nucleophilic than the quinoline nitrogen, suggesting it is likely the first site of oxidation under many conditions. researchgate.net Reaction pathway modeling can confirm this regioselectivity by calculating the activation energies for oxidation at both nitrogen atoms. The path with the lower activation energy is the kinetically favored one.
Studies on the oxidation of tertiary amines and pyridines show that the reaction proceeds via a nucleophilic attack of the nitrogen on the oxidant (e.g., a peroxy acid or H₂O₂). researchgate.netrsc.org Computational analysis of the transition state for this process would reveal the geometry of the interacting molecules at the peak of the energy barrier. For this compound, modeling could also explore subsequent transformations, such as potential rearrangements or reductions, by calculating the energy profiles of these alternative pathways.
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
While quantum mechanics is ideal for electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations can reveal the conformational landscape of a flexible molecule like this compound and its behavior in a solvent.
Full atomistic MD simulations have been used to study the encapsulation of quinine in polymeric nanoparticles, providing insights at the molecular level. nih.govresearchgate.net Similar simulations for this compound could predict:
Solvation: MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). This can predict its solubility and how water molecules arrange around the polar N-oxide groups.
Intermolecular Interactions: These simulations can model how multiple this compound molecules might aggregate or interact with other solutes in a solution.
Predictive Models for Regioselectivity and Stereoselectivity in Chemical Reactions
Computational models are instrumental in predicting the outcome of reactions where multiple products are possible.
Regioselectivity: As mentioned, the initial N-oxidation of quinine is a question of regioselectivity. DFT calculations of activation energies or analysis of local reactivity descriptors (like Fukui functions or MEPs) on the neutral quinine molecule can predict whether the quinuclidine or quinoline nitrogen is more reactive towards a specific oxidant. researchgate.net For subsequent reactions involving the this compound, these same computational tools can predict which part of the molecule is most likely to react next. For example, in reactions of pyridine (B92270) N-oxides, functionalization often occurs at the C2 or C4 positions, a preference that can be rationalized and predicted using computational models. mdpi.compurdue.edudiva-portal.org
Stereoselectivity: Quinine is a chiral molecule used as a catalyst in stereoselective reactions, such as the Sharpless asymmetric dihydroxylation. wikipedia.org The stereochemistry of the parent molecule imposes a chiral environment. If this compound were to be used as a ligand or catalyst, computational modeling of the transition states of the catalyzed reaction could predict which stereoisomer of the product would be favored. By comparing the energies of the different diastereomeric transition states, one can predict the enantiomeric excess of the reaction.
Structure-Property Relationships (excluding biological/clinical applications)
A primary goal of computational chemistry is to establish quantitative structure-property relationships (QSPRs). By calculating a range of electronic and structural descriptors for a series of related molecules, it is possible to build models that correlate these descriptors with observable physical properties.
For this compound and related compounds, one could establish relationships between:
Calculated Electronic Properties and Physical Characteristics: Descriptors such as the HOMO-LUMO gap, dipole moment, and polarizability can be correlated with physical properties like melting point, solubility, and chromatographic retention times. nih.gov
Conformational Strain and Stability: Calculations can quantify the steric and torsional strain in different conformers, relating molecular structure to thermodynamic stability. mdpi.com
Electron Distribution and Reactivity: The calculated electron density on specific atoms can be related to the molecule's reactivity in chemical transformations, such as its propensity to act as a nucleophile or an electrophile. researchgate.net
Basicity and pKa Modulation by Di-N-Oxidation
The conversion of quinine to this compound, through the oxidation of both the quinuclidine (aliphatic) and quinoline (aromatic) nitrogen atoms, profoundly alters the basic character of the parent molecule. Computational and theoretical principles indicate a significant reduction in the basicity of both nitrogen centers.
The amine group within the quinuclidine ring of quinine is a strong base. However, upon oxidation to an N-oxide, this basicity is substantially decreased. researchgate.net The lone pair of electrons on the nitrogen, which is responsible for its basicity, becomes involved in the dative bond with the oxygen atom. This reduces its availability for protonation. While specific experimental pKa values for this compound are not documented in readily available literature, the effect can be illustrated by comparing analogous aliphatic amines and their corresponding N-oxides. For instance, the conjugate acid of trimethylamine (B31210) has a pKa that is significantly higher than that of trimethylamine N-oxide, whose conjugate acid has a pKa of approximately 4.6. msu.edu This demonstrates a dramatic reduction in basicity upon N-oxidation.
Similarly, the nitrogen atom in the quinoline ring system of quinine is weakly basic. Oxidation to a quinoline N-oxide further diminishes this basicity. Mechanistic studies on related cinchona alkaloid catalysts have involved the synthesis of derivatives where both the quinuclidine and quinoline nitrogens are oxidized to form a di-N-oxide. chemrxiv.org This indicates that the formation of the di-N-oxide is chemically feasible and highlights the differential roles the two N-oxide groups play in catalytic processes. chemrxiv.org
The expected modulation of pKa for the nitrogen centers in quinine upon di-N-oxidation is summarized in the table below, based on data from analogous compounds.
| Nitrogen Center | Compound Type | Typical pKa of Conjugate Acid | Expected Change upon Di-N-Oxidation |
|---|---|---|---|
| Quinuclidine Nitrogen | Tertiary Aliphatic Amine | ~11 | Significant Decrease |
| Quinuclidine N-oxide | Aliphatic N-oxide | ~4.6 (analogous) msu.edu | - |
| Quinoline Nitrogen | Aromatic Amine (Pyridine-like) | ~4-5 | Significant Decrease |
| Quinoline N-oxide | Aromatic N-oxide | ~0.8 (analogous) | - |
This transformation effectively converts quinine from a di-basic compound to a species with two very weakly basic N-oxide functional groups.
Electrostatic Potential and Hydrogen Bonding Interactions
The formation of the di-N-oxide introduces two potent hydrogen bond acceptor sites into the quinine scaffold. The oxygen atoms of the N-oxide groups are electron-rich, making them strong hydrogen bond acceptors. nih.gov This characteristic is a focal point of theoretical studies, which utilize molecular electrostatic potential (MEP) maps to analyze and predict molecular interactions. dtic.milchemrxiv.org
MEP analysis is a computational method that calculates the electrostatic potential at the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org For an N-oxide, the region around the oxygen atom exhibits a strong negative electrostatic potential, indicating its high favorability for interacting with hydrogen bond donors. dtic.mil
In this compound, two such centers of negative electrostatic potential would be present: one associated with the quinuclidine N-oxide and the other with the quinoline N-oxide. These N-oxide groups can form critical hydrogen bonding networks that are fundamentally different from those of the parent quinine molecule. nih.gov While specific computational studies detailing the MEP surface of this compound are not prevalent, research on other heterocyclic N-oxides confirms their role as powerful bioisosteric replacements for other functional groups, largely due to their potent hydrogen bonding capabilities. nih.gov
The introduction of these two strong hydrogen bond acceptors would significantly influence the molecule's interaction with biological targets, solvents, and other molecules. Computational studies on quinoline N-oxide derivatives, for example, have investigated the dynamics of intramolecular hydrogen bonds, demonstrating the significant role the N-oxide group plays in these interactions. core.ac.uk
The key interaction changes are summarized below:
| Functional Group | Role in Hydrogen Bonding | Electrostatic Potential Feature |
|---|---|---|
| Quinuclidine Nitrogen (in Quinine) | Acceptor | Localized negative potential |
| Quinoline Nitrogen (in Quinine) | Weak Acceptor | Weak negative potential |
| Quinuclidine N-oxide Oxygen | Strong Acceptor | Strong, localized negative potential |
| Quinoline N-oxide Oxygen | Strong Acceptor | Strong, localized negative potential |
These theoretical considerations underscore that di-N-oxidation fundamentally reshapes the electronic and interaction profile of quinine, a factor with significant implications for its chemical and biological behavior.
Chemical Reactivity and Mechanistic Investigations of Quinine Di N Oxide
N-Oxide Deoxygenation Reactions: Catalytic and Stoichiometric Approaches
The deoxygenation of an N-oxide group reverts it to the corresponding tertiary amine, a fundamental transformation in the chemistry of these compounds. For quinine (B1679958) N-oxides, this process has been primarily investigated through electrochemical methods. The reduction of the N-oxide can be achieved, effectively deoxygenating it back to the parent alkaloid structure. nih.govresearchgate.net
Electrochemical studies demonstrate that alkaloid N-oxides can be reduced at mercury-based electrodes. researchgate.net This reduction represents a form of deoxygenation. While the literature sourced does not extensively detail various catalytic or stoichiometric chemical reagents specifically for Quinine Di-N-oxide, the principles of N-oxide deoxygenation are well-established. Common methods often involve reagents like phosphorus compounds (e.g., PCl₃, PPh₃) or catalytic hydrogenation, though specific applications to the di-N-oxide are not detailed in the provided research. The electrochemical approach, however, has been confirmed to successfully reduce the N-oxide and regenerate the original alkaloid. researchgate.net
Nucleophilic and Electrophilic Reactions Involving the N-Oxide Functionality
The N-oxide group possesses a dual nature in its reactivity. The oxygen atom is nucleophilic and can react with electrophiles, while the group as a whole is electron-withdrawing, activating adjacent carbon atoms for nucleophilic attack.
In the context of quinine, the formation of the N-oxide itself is an example of the nucleophilic character of the nitrogen atom. The synthesis involves the oxidation of the nitrogen in the quinuclidine (B89598) ring, which acts as a nucleophile attacking an oxidizing agent like a peroxyacid. researchgate.net The reaction to form quinine-N-oxide from quinine with diperoxycarboxylic acids proceeds via a mechanism of nucleophilic substitution. researchgate.net
Conversely, the resulting N-oxide functionality alters the molecule's susceptibility to attack. The electron-withdrawing nature of the N-O bond decreases the basicity of the nitrogen atom and can make protons on the carbons adjacent to the nitrogen more acidic and susceptible to deprotonation. researchgate.net While specific studies detailing the reaction of external nucleophiles or electrophiles with pre-formed this compound are not extensively covered in the provided results, the fundamental principles of N-oxide chemistry suggest that such reactions are plausible and would be a key area for synthetic exploration.
Photochemical Transformations of this compound
There is no information available in the sourced documents regarding the photochemical transformations of this compound.
Electrochemical Behavior and Redox Mechanisms (e.g., Cyclic Voltammetry)
The electrochemical properties of quinine N-oxides have been a subject of scientific investigation. Studies using voltammetry on alkaloid N-oxides, including quinine derivatives, reveal key aspects of their redox mechanisms. nih.govresearchgate.net The research demonstrates that these compounds undergo reduction at mercury-based electrodes. researchgate.net
A key finding from polarographic analysis is that alkaloid N-oxides often show a single cathodic peak. nih.gov This observation is indicative of a one-stage reduction process. This process involves one electron and one proton, leading to the formation of a hydroxylamine (B1172632) derivative as an intermediate. nih.gov This hydroxylamine derivative can subsequently transform back into the parent alkaloid. nih.gov The products of this electrochemical reduction have been successfully identified using mass spectrometry, confirming the conversion back to the original alkaloid form. researchgate.net
Table 1: Summary of Electrochemical Reduction of Alkaloid N-Oxides
| Feature | Description | Reference |
|---|---|---|
| Technique | Voltammetry / Polarography | nih.govresearchgate.net |
| Electrode | Mercury-based electrodes | researchgate.net |
| Observation | Single cathodic peak | nih.gov |
| Mechanism | One-stage reduction | nih.gov |
| Species Involved | 1 electron, 1 proton | nih.gov |
| Intermediate | Hydroxylamine derivative | nih.gov |
| Final Product | Original alkaloid | nih.govresearchgate.net |
| Product Detection | Mass Spectrometry | researchgate.net |
Investigation of Regioselectivity and Stereoselectivity in Derived Reactions
Regioselectivity is a critical consideration in the chemistry of quinine N-oxides due to the presence of two distinct nitrogen atoms: one in the quinoline (B57606) ring system (N-1') and one in the quinuclidine bicyclic system (N-1). These nitrogens exhibit different basicities and steric environments, leading to selectivity in reactions.
The synthesis of quinine N-oxide demonstrates this principle clearly. The oxidation of quinine can be controlled to achieve high chemoselectivity. tcrjournal.com The nitrogen on the quinuclidine moiety is more basic and generally more reactive, allowing it to be oxidized preferentially over the quinoline nitrogen. researchgate.nettcrjournal.com For instance, using a low concentration of ozone as the oxidizing agent allows for the regioselective formation of Quinine 1-N-oxide (at the quinuclidine nitrogen) without affecting the quinoline nitrogen or the rest of the molecular skeleton. researchgate.net This inherent difference in reactivity suggests that subsequent reactions on a di-N-oxide derivative, such as deoxygenation, could also proceed with a degree of regioselectivity, though this is not explicitly detailed in the provided sources. The stereochemistry of the original chiral centers in quinine is typically retained during the N-oxidation process. researchgate.net
Catalytic and Material Science Applications of Quinine Di N Oxide
Quinine (B1679958) Di-N-oxide as a Chiral Ligand in Asymmetric Catalysis
The application of quinine and its derivatives as chiral ligands in asymmetric catalysis is a well-established field. researchgate.netbohrium.com The oxidation of the nitrogen atoms in the quinine structure to form Quinine Di-N-oxide modifies the electronic and steric properties of the molecule, leading to new catalytic activities and selectivities. researchgate.net The presence of the N-oxide groups can decrease the basicity of the amine functionalities, influencing the catalytic cycle. researchgate.net
Organocatalytic Transformations (e.g., N-acylation, C-acylation)
Quinine-derived N-oxides have been explored as organocatalysts in various asymmetric transformations. For instance, they have shown potential in promoting reactions such as N-acylation and C-acylation. The N-oxide moiety can act as a Lewis base, activating substrates and facilitating stereoselective bond formation. Research in this area has been driven by the quest for efficient and environmentally benign catalytic systems. unibo.itrsc.org
A notable application of cinchona alkaloid-derived N-oxides is in the enantioselective hydrosilylation of N-phenyl ketimines, which yielded excellent results in terms of both yield and enantioselectivity. uevora.pt These catalysts have also been instrumental in mediating Mannich-type reactions and Strecker reactions, demonstrating their versatility in forming carbon-carbon and carbon-nitrogen bonds with high stereocontrol. unibo.it
Metal-Catalyzed Asymmetric Reactions
The combination of organocatalysis with metal catalysis, a field known as cooperative or synergistic catalysis, has opened new avenues for asymmetric synthesis. acs.org In this context, this compound can act as a chiral ligand for various transition metals, enabling a broad range of enantioselective transformations. researchgate.net The N-oxide groups can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of the reaction.
Palladium-catalyzed reactions, in particular, have benefited from the use of quinoline-based chiral ligands. researchgate.netmdpi.com For example, the asymmetric Pauson-Khand reaction, which forms cyclopentenones from an alkyne, an alkene, and carbon monoxide, has been successfully catalyzed by systems employing quinine N-oxide derivatives. researchgate.net The development of such metal-catalyzed asymmetric reactions is crucial for the synthesis of complex chiral molecules with applications in pharmaceuticals and materials science. frontiersin.org
Role of this compound in Chiral Resolution Processes
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical and chemical industries. rsc.org Cinchona alkaloids, including quinine, have a long history of being used as resolving agents due to their ability to form diastereomeric salts with racemic acids, which can then be separated by crystallization. rsc.orgwikipedia.org
The modification of quinine to its di-N-oxide derivative can alter its interaction with chiral molecules, potentially leading to more efficient or novel resolution processes. While direct studies on this compound for chiral resolution are not extensively documented in the provided results, the principle of using chiral selectors for enantiomeric separation is well-established. For example, quinine has been used as a chiral counter-ion in HPLC for the separation of enantiomeric acids. asianpubs.org The formation of diastereomeric complexes with different stabilities is the basis for this separation. asianpubs.org It is plausible that the unique electronic and steric properties of this compound could be exploited in similar chromatographic or crystallization-based resolution techniques.
Development of Advanced Materials Incorporating this compound (e.g., polymer composites, sensor components)
The incorporation of chiral molecules like this compound into polymeric matrices and other materials can lead to the development of advanced functional materials with unique properties. These materials can find applications in areas such as chiral recognition, sensing, and catalysis.
Recent research has demonstrated the synthesis of novel polymers by incorporating quinine derivatives into a poly(norbornene-5,6-dicarboxyimide) matrix via Ring-Opening Metathesis Polymerization (ROMP). mdpi.com This approach allows for the creation of well-defined polymers with quinine moieties regularly decorating the polymer chain. mdpi.com Such materials have shown the ability to discriminate between enantiomers of mandelic acid. mdpi.com
Furthermore, a composite material of poly(quinine-co-itaconic acid) incorporated with reduced graphene oxide has been developed for electrochemical sensing and photocatalysis. rsc.orgresearchgate.net This nanocomposite was successfully used for the detection and degradation of hydroquinone, an environmental pollutant. rsc.orgresearchgate.net The material exhibited high conductivity and efficient charge transfer kinetics, making it a promising candidate for sensor applications. rsc.org The development of polymer-based sensors is an active area of research, with conducting polymers and their composites being explored for various sensing applications, including gas and humidity sensors. semi.ac.cnmdpi.commdpi.com
Exploitation of N-Oxide Electrophilicity in Novel Chemical Transformations
The N-oxide group is known to possess electrophilic character, which can be exploited in a variety of chemical transformations. nih.gov In the context of this compound, the electrophilicity of the nitrogen-oxygen bond can be harnessed to participate in or facilitate novel reactions.
Heterocyclic N-oxides can act as precursors for oxygen-centered radicals under photoredox catalysis, enabling C-H functionalization reactions through hydrogen atom transfer (HAT) processes. acs.org This strategy allows for the formation of new carbon-carbon bonds under mild conditions. While specific examples utilizing this compound in this manner were not found in the search results, the general principle is applicable.
The electrophilicity of N-oxides is also central to their biological activity in some cases, where they can be reduced in vivo to generate reactive radical species. nih.gov In synthetic chemistry, this property can be used to introduce functional groups onto the heterocyclic ring. For instance, quinoline (B57606) N-oxides can undergo reactions at the C2 position with various nucleophiles. mdpi.com This reactivity provides a powerful tool for the synthesis of functionalized quinoline derivatives, which are important scaffolds in medicinal chemistry and materials science.
Future Research Directions for Quinine Di N Oxide
Development of More Efficient and Sustainable Synthetic Routes
The future of Quinine (B1679958) Di-N-oxide in various applications hinges on the development of more efficient and environmentally friendly synthetic methodologies. Current methods for preparing quinine N-oxides, while effective, often present challenges that limit their large-scale and sustainable production. researchgate.net
Historically, the synthesis of heteroaromatic N-oxides, including those derived from quinine, has relied on oxidizing agents like percarboxylic acids. dcu.ie However, these methods can be inefficient and may not be suitable for industrial-scale applications. researchgate.net More recent approaches have explored the use of ozone and potassium peroxymonosulfate (B1194676). researchgate.netmdpi.com For instance, the oxidation of quinine using a low concentration of ozone in an acetone-water mixture has been shown to chemoselectively produce Quinine-1-N-oxide in good yield. researchgate.nettcrjournal.com This method is considered more eco-friendly than some alternatives. tcrjournal.com Similarly, potassium peroxymonosulfate has been successfully employed as an oxidant for the synthesis of various alkaloid N-oxides, including that of quinine. mdpi.comnih.gov
A significant challenge in the synthesis of Quinine Di-N-oxide is the selective oxidation of the two nitrogen atoms within the quinine structure: one in the quinoline (B57606) ring and the other in the quinuclidine (B89598) moiety. tcrjournal.com Controlling the reaction conditions, such as the concentration of the oxidizing agent, is crucial to achieve the desired regioselectivity. researchgate.nettcrjournal.com
Future research should focus on the development of "green" synthetic protocols. This includes the exploration of nanocatalysts, which have shown promise in the synthesis of related quinoline compounds, offering advantages such as reusability and mild reaction conditions. acs.org The goal is to devise synthetic routes that are not only high-yielding and selective but also minimize waste and utilize sustainable resources. researchgate.net
Table 1: Comparison of Synthetic Methods for Quinine N-oxide
| Oxidizing Agent | Solvent System | Temperature | Yield | Key Features | Reference |
| Ozone | Acetone:Water (95:5) | -12°C to 0°C | 72% | Chemoselective, eco-friendly | researchgate.nettcrjournal.com |
| Potassium Peroxymonosulfate | Alkaline medium | Optimized for each alkaloid | - | Standardized methodology for various alkaloid N-oxides | mdpi.comnih.gov |
| Diperoxysebacic Acid | Aqueous medium | Not specified | Quantitative | Proceeds via nucleophilic substitution | researchgate.net |
In-Depth Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms involved in both the synthesis and the catalytic applications of this compound is paramount for its future development. The oxidation of quinine to its N-oxide derivatives involves a nucleophilic substitution mechanism where the nitrogen atom of the alkaloid attacks the peroxide oxygen. researchgate.net The kinetics of this process are subject to specific acid-base catalysis. researchgate.net
The structure of this compound and its reaction intermediates can be elucidated using a variety of spectroscopic techniques. Methods such as 1H-NMR, 13C-NMR, 2D-NMR, infrared spectroscopy (IR), and mass spectrometry (MS) are indispensable for confirming the structure of the synthesized N-oxides. tcrjournal.comresearchgate.net For instance, in the IR spectrum of alkaloid N-oxides, the N-O group vibration typically appears in the range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.com Mass spectrometry, particularly LC-Q-ToF-MS, is crucial for studying the fragmentation patterns of these compounds and their electrochemical reduction products. mdpi.comnih.gov
Electrochemical methods, such as voltammetry, combined with mass spectrometry, have emerged as powerful tools for investigating the reduction mechanisms of alkaloid N-oxides, which can mimic metabolic or degradation reactions in vivo. nih.gov These studies have shown that alkaloid N-oxides can be reduced back to their original alkaloid form on mercury-based electrodes. mdpi.comnih.gov Mechanistic studies on the reaction of quinoline N-oxides with arylzinc reagents have revealed the formation of a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net
Future research should aim to provide a more detailed picture of the transition states and intermediates involved in these reactions. This deeper understanding will enable the rational design of more efficient catalysts and reaction conditions.
Exploration of Untapped Catalytic Potential in Diverse Asymmetric Transformations
Quinine and its derivatives, including the N-oxides, are highly valued as chiral ligands and organocatalysts in asymmetric synthesis. researchgate.netmdpi.com The introduction of an N-oxide group can modify the electronic and steric properties of the quinine scaffold, potentially leading to novel catalytic activities. researchgate.net While the application of Quinine-N-oxide as a catalyst has been rarely investigated due to its limited availability from natural sources, its potential is significant. researchgate.net
Cinchona alkaloids and their derivatives have been successfully employed in a wide range of asymmetric reactions, including enone epoxidation, asymmetric cycloadditions, and ketene-aldehyde cycloadditions. researchgate.net The development of catalytic asymmetric total syntheses of quinine and quinidine (B1679956) has further highlighted the power of these systems. researchgate.netnih.gov
Future research should systematically explore the catalytic potential of this compound in a broad spectrum of asymmetric transformations. This could include reactions such as Michael additions, Friedel-Crafts alkylations, and various cycloaddition reactions. mdpi.com The unique stereoelectronic environment provided by the di-N-oxide functionality may lead to enhanced enantioselectivity and reactivity in these transformations.
Table 2: Examples of Asymmetric Reactions Catalyzed by Cinchona Alkaloid Derivatives
| Reaction Type | Catalyst System | Key Features | Reference |
| Enantioselective Michael Addition | Salen(Al)-catalyzed | Sets the crucial C4 stereocenter in 92% ee | researchgate.netnih.gov |
| Asymmetric Dihydroxylation | Not specified | Differentiates common intermediate to access diastereomeric products | researchgate.netnih.gov |
| Asymmetric Alkylation | Phase-transfer catalysis with chiral Schiff base ligands | Effective for asymmetric alkylation reactions | thieme-connect.com |
| Asymmetric Cyclopropanation | Not specified | Application in homogeneous and heterogeneous catalysis | thieme-connect.com |
Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring
The integration of advanced analytical techniques for real-time reaction monitoring is crucial for optimizing the synthesis and catalytic applications of this compound. Techniques that allow for the continuous measurement of reactant and product concentrations can provide valuable insights into reaction kinetics and mechanisms.
High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of quinine and its derivatives. researchgate.netresearchgate.net Coupling HPLC with laser-induced fluorescence (LIF) detection offers a highly sensitive and rapid method for the determination of quinine. researchgate.net This technique has been successfully applied to the analysis of beverages containing quinine and could be adapted for monitoring reaction progress. researchgate.net
Other analytical methods, such as UV-Vis spectroscopy, can also be employed for reaction monitoring, especially when the reactants or products have distinct chromophores. canterbury.ac.nz The development of online monitoring techniques that can be directly integrated into the reaction vessel would be particularly beneficial for gaining a comprehensive understanding of the reaction dynamics. mdpi.com
Future research should focus on the development and application of in-situ and online analytical methods to study reactions involving this compound. This will enable a more precise control over reaction parameters and facilitate the optimization of reaction conditions for improved efficiency and selectivity.
Rational Design of Next-Generation this compound Based Functional Materials
The unique properties of the N-oxide functionality open up possibilities for the rational design of novel functional materials based on the this compound scaffold. The high polarity of the N+-O- bond can be exploited to create materials with specific solubility and permeability characteristics. nih.gov
The ability of N-oxides to be reduced enzymatically in vivo suggests potential applications in the development of hypoxia-activated prodrugs. nih.gov Furthermore, the modification of the quinine structure through the introduction of N-oxide groups can influence its interaction with biological targets. mdpi.com
Future research in this area should focus on the synthesis and characterization of this compound derivatives with tailored properties for specific applications. This could involve the introduction of additional functional groups to modulate the material's physical, chemical, and biological properties. The development of polymeric materials incorporating the this compound motif could also lead to new applications in drug delivery and biomaterials science. nih.gov
Comparative Studies with Other Heterocyclic Di-N-Oxides to Delineate Unique Quinine Features
To fully appreciate the unique characteristics of this compound, comparative studies with other heterocyclic di-N-oxides are essential. The properties of heteroaromatic N-oxides, such as quinoline-N-oxide and pyridine-N-oxide, differ significantly from those of tertiary amine oxides due to the delocalization of the oxygen lone pairs into the aromatic π-system. dcu.ie
Quinoxaline 1,4-di-N-oxide derivatives, for example, have been shown to possess a range of biological activities, including antibacterial and antiprotozoal properties. mdpi.com Comparative studies on the lipophilicity and stability of these compounds have been conducted using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com
By systematically comparing the structural, electronic, and catalytic properties of this compound with other heterocyclic di-N-oxides, researchers can identify the specific features of the quinine scaffold that contribute to its unique reactivity and potential applications. This knowledge will be invaluable for the design of new and improved catalysts and functional materials.
Q & A
Q. What are the established synthetic routes for Quinine Di-N-oxide, and how do reaction conditions influence yield?
this compound is synthesized via oxidation of quinine or its derivatives. A common approach involves the Beirut reaction, where benzofurazan N-oxide derivatives react with β-diketone esters under controlled conditions (e.g., NaOCl in DMF at low temperatures) . Yield optimization requires precise stoichiometric ratios, temperature control (±2°C), and inert atmospheres to prevent side reactions. For example, microwave-assisted synthesis (100–120°C, 15–30 min) can improve efficiency compared to traditional reflux methods .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
Key techniques include:
- NMR (¹H/¹³C) to confirm N-oxide functional groups and stereochemistry.
- Mass spectrometry (MS) for molecular ion ([M+H]⁺ at m/z 356.2) and fragmentation patterns.
- Single-crystal X-ray diffraction to resolve structural ambiguities, particularly distinguishing between 1,4-di-N-oxide and mono-N-oxide isomers .
- Elemental analysis to validate purity (>98% for research-grade samples) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
this compound is a peroxide-forming compound. Key precautions:
- Store in amber glass under nitrogen at –20°C to inhibit degradation.
- Avoid contact with strong oxidizers (e.g., HNO₃) and acids, which may trigger explosive decomposition .
- Use cellulose-free absorbents (e.g., vermiculite) for spills to prevent reactive interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from:
- Variability in synthetic protocols (e.g., residual solvents affecting assay results). Reproduce methods exactly, including purification steps (e.g., recrystallization in MeOH/ice baths) .
- Differences in cell-line models . Validate bioactivity using standardized assays (e.g., MIC tests against Plasmodium falciparum with positive controls like chloroquine) .
- Statistical rigor . Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p < 0.01) .
Q. What strategies optimize the regioselective synthesis of this compound isomers?
Regioselectivity is controlled by:
- Oxidant choice : NaOCl favors 1,4-di-N-oxide formation, while H₂O₂ may yield mono-N-oxide byproducts .
- Protecting groups : Temporarily blocking the quinoline ring’s C3-OH with acetyl groups directs oxidation to the desired positions .
- Catalytic systems : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile enhances reaction specificity at 50°C .
Q. How should researchers design experiments to track this compound metabolites in biological systems?
- Labeling : Use ¹⁴C-isotopic labeling at the N-oxide positions to trace metabolic pathways via LC-MS/MS .
- In vivo models : Employ Sprague-Dawley rats (n ≥ 10 per group) with controlled dosing (5–20 mg/kg) and timed plasma sampling .
- Data validation : Cross-reference with databases like HMDB or METLIN to identify unknown metabolites .
Q. What methodologies address challenges in crystallizing this compound for structural studies?
Crystallization hurdles include:
- Solvent selection : Use mixed solvents (e.g., EtOH/H₂O, 7:3 v/v) to slow nucleation.
- Temperature gradients : Gradual cooling from 50°C to 4°C over 48 hours improves crystal quality .
- Seeding : Introduce microcrystals from analogous compounds (e.g., quinoxaline di-N-oxide) to guide lattice formation .
Methodological Guidelines
- Reproducibility : Document all synthetic steps in SI (Supporting Information), including raw NMR/MS spectra and crystallographic data (CCDC deposition recommended) .
- Data reporting : Use tables to compare yields, melting points, and spectral data across batches (Example):
| Batch | Method | Yield (%) | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | NaOCl/DMF | 72 | 198–201 | 99.1 |
| 2 | Microwave | 85 | 200–202 | 98.5 |
- Ethical compliance : Confirm all biological studies adhere to institutional guidelines (e.g., IACUC approval for animal models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
